molecular formula C26H29NO5S B281077 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B281077
M. Wt: 467.6 g/mol
InChI Key: DYRLGOGIYNIKGR-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzofuran core, a sulfonyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

    Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Sulfonylation: The sulfonyl group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the sulfonylated benzofuran with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate
  • 2-methyl-5-(4-nitro-benzyloxy)-benzofuran-3-carboxylic acid methyl ester
  • ethyl ((2-benzoyl-1-benzofuran-3-yl)(ethoxycarbonyl)amino)acetate

Uniqueness

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H29NO5S

Molecular Weight

467.6 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C26H29NO5S/c1-4-19-10-13-22(14-11-19)33(30,31)27(26(29)20-8-6-5-7-9-20)21-12-15-24-23(16-21)25(17(2)28)18(3)32-24/h10-16,20H,4-9H2,1-3H3

InChI Key

DYRLGOGIYNIKGR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4CCCCC4

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4CCCCC4

Origin of Product

United States

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